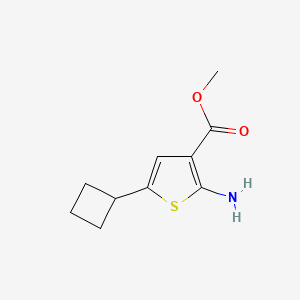

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

説明

Historical Context of 2-Aminothiophene Derivatives in Drug Discovery

The 2-aminothiophene scaffold emerged as a pharmacologically significant structure following Karl Gewald’s 1965 discovery of the Gewald reaction, which enabled efficient synthesis of polysubstituted 2-aminothiophenes. Early applications focused on central nervous system agents, exemplified by olanzapine, a thienobenzodiazepine derivative targeting serotonin and dopamine receptors. The 1990s saw expansion into antimicrobials, with derivatives like ticarcillin incorporating thiophene rings to enhance β-lactamase stability. Systematic structure-activity relationship studies between 2017–2022 revealed that 2-aminothiophenes exhibit target promiscuity, modulating ion channels, kinase enzymes, and G protein-coupled receptors through hydrogen bonding and π-π stacking interactions.

Significance as a Privileged Pharmacophore in Research

This compound exemplifies the “privileged scaffold” concept, where molecular frameworks show activity across multiple target classes. Key attributes include:

- Three-dimensional complexity : The cyclobutyl group introduces 90° bond angles, creating unique steric and electronic profiles compared to linear alkyl chains.

- Dual hydrogen-bonding capacity : The amino group (NH$$2$$) and carbonyl oxygen (COOCH$$3$$) form complementary interactions with Asp/Glu residues in enzyme active sites.

- Tunable lipophilicity : LogP values range from 1.8–3.2 depending on cyclobutyl substitution patterns, balancing membrane permeability and aqueous solubility.

Recent high-throughput screening identified this scaffold as a hit against SARS-CoV-2 main protease (M$$^\text{pro}$$), with docking scores ≤-8.5 kcal/mol due to thiophene S···C=O interactions with catalytic Cys145.

Conceptual Framework in Heterocyclic Medicinal Chemistry

The compound’s synthesis typically follows a modified Gewald protocol (Figure 1):

Reaction Scheme

- Knoevenagel Condensation : Cyclobutanone reacts with methyl cyanoacetate under basic conditions (e.g., piperidinium borate) to form α,β-unsaturated nitrile intermediate.

- Sulfur Incorporation : Elemental sulfur (S$$_8$$) undergoes ring-opening via base-mediated radical mechanisms, forming polysulfide intermediates that cyclize with the nitrile.

- Aromatization : Auto-oxidation and tautomerization yield the final 2-aminothiophene core.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Piperidinium borate (15 mol%) |

| Solvent | Ethanol/water (4:1 v/v) |

| Temperature | 80°C |

| Reaction Time | 25–40 minutes |

| Yield | 82–94% |

Microwave-assisted methods reduce reaction times to <10 minutes while maintaining yields above 85%.

Rationale for Cyclobutyl and Carboxylate Functionalization

The cyclobutyl group confers three strategic advantages:

- Conformational Restriction : The 90° C-C-C bond angles force substituents into axial positions, enhancing binding to deep hydrophobic pockets (e.g., ATP-binding sites in kinases).

- Metabolic Stability : Cyclobutane’s strain energy (27.5 kcal/mol) resists cytochrome P450-mediated oxidation better than cyclohexane derivatives.

- Improved Selectivity : In cannabinoid receptor CB2 inhibitors, cyclobutyl analogs show 30-fold selectivity over CB1 compared to phenyl-substituted counterparts.

The methyl carboxylate group serves dual roles:

- Electron-Withdrawing Effect : Activates the thiophene ring for nucleophilic aromatic substitution (σ$$_m$$ = +0.37).

- Prodrug Potential : Ester hydrolysis in vivo generates carboxylic acid metabolites with altered pharmacokinetic profiles.

This functionalization pattern has been leveraged in preclinical candidates targeting:

特性

IUPAC Name |

methyl 2-amino-5-cyclobutylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-13-10(12)7-5-8(14-9(7)11)6-3-2-4-6/h5-6H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMIJEPSMGVTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)C2CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with methyl cyanoacetate and sulfur in the presence of a base such as morpholine. The reaction is carried out in methanol at elevated temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality product output.

化学反応の分析

Types of Reactions: Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: N-substituted derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate has been investigated for its potential as an anticancer agent. Its structure allows for interactions with biological targets involved in cancer progression. Studies have shown that modifications in the thiophene ring can enhance its potency against various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A recent study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in xenograft models. The compound was found to target specific signaling pathways associated with cell proliferation and survival, leading to apoptosis in cancer cells.

Agrochemicals

Herbicide Development

The compound serves as an intermediate in the synthesis of novel herbicides. Its ability to disrupt plant growth at specific developmental stages makes it a candidate for developing selective herbicides that minimize damage to crops while effectively controlling weeds.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Compound A (similar structure) | 200 | 85 |

| Methyl 2-amino-5-methylthiophene-3-carboxylate | Compound B | 150 | 78 |

| Methyl 2-amino-5-benzylthiophene-3-carboxylate | Compound C | 250 | 90 |

Materials Science

Polymer Synthesis

The compound's unique thiophene structure allows it to be incorporated into polymer matrices, enhancing the electrical conductivity and mechanical properties of the resulting materials. Research indicates that polymers containing this compound exhibit improved performance in electronic applications.

Case Study: Conductive Polymers

In a study on conductive polymers, incorporating this compound resulted in a significant increase in conductivity compared to traditional polymers. This enhancement is attributed to the compound's ability to facilitate charge transfer within the polymer matrix.

作用機序

The mechanism of action of Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

類似化合物との比較

Substituent Effects

- Cyclobutyl vs. Phenyl/Isopropyl: The cyclobutyl group introduces significant steric hindrance and strain compared to phenyl or isopropyl groups. For example, phenyl-substituted thiophenes (e.g., 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate) exhibit planar aromaticity, enhancing π-π stacking interactions in drug-receptor binding . In contrast, the cyclobutyl group’s non-planar structure may reduce solubility but improve metabolic stability.

- Electronic Effects: Cyclobutyl’s electron-donating nature differs from the electron-withdrawing carbonitrile group in acetone-1-(2-amino-5-isopropyl-thiophene-3-carbonitrile), which impacts reactivity in nucleophilic substitution reactions .

Ester Group Influence

- Methyl vs. Ethyl Esters: Methyl esters generally exhibit higher volatility and lower lipophilicity than ethyl esters. For instance, methyl salicylate (a non-thiophene analog) has a vapor pressure of 0.13 kPa at 25°C, making it a VOC , whereas ethyl esters in thiophene derivatives (e.g., compound from ) may enhance bioavailability due to increased lipid solubility.

生物活性

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyclobutyl group and an amino group, contributing to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:

Research indicates that this compound exhibits various mechanisms of action, particularly in modulating inflammatory pathways and metabolic processes:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the secretion of interleukin-6 (IL-6) in 3T3-L1 adipocytes, a critical marker for inflammation and metabolic syndrome. This inhibition suggests potential applications in treating obesity-related inflammation .

- Kinase Activity Modulation : Studies have demonstrated that analogues of this compound can enhance the phosphorylation of p38 MAPK and TBK1, which are involved in cellular stress responses and inflammation. Enhanced phosphorylation correlates with increased IL-6 production, indicating a dual role in promoting metabolic benefits while modulating inflammatory responses .

1. In Vitro Studies

In vitro studies have assessed the cytotoxicity and anti-inflammatory properties of this compound:

| Study Type | Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|---|

| Cytotoxicity | HeLa | Not specified | Induces apoptosis |

| Inflammation | 3T3-L1 adipocytes | Not specified | Inhibits IL-6 secretion |

These results indicate that while specific IC50 values for cytotoxicity were not provided, the compound demonstrates promising anti-inflammatory effects.

2. In Vivo Studies

Animal studies have further elucidated the biological activity of this compound:

- In a model of obesity, administration of this compound resulted in a significant reduction in serum IL-6 levels and body weight, suggesting its potential as an anti-obesity agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Q & A

Basic: What are the common synthetic routes for preparing Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate?

Methodological Answer:

The synthesis typically involves the Gewald reaction, a well-established method for 2-aminothiophene derivatives. This two-step process includes:

Cyclocondensation: Reacting cyclobutylcarbonyl compounds with cyanoacetates or malononitrile in the presence of sulfur and a base (e.g., morpholine) to form the thiophene core.

Functionalization: Introducing the amino group via nucleophilic substitution or condensation reactions. For example, reacting the thiophene intermediate with ammonia or protected amines under reflux conditions in polar aprotic solvents (e.g., DMF) .

Key Considerations: Optimize reaction temperature (60–100°C) and stoichiometry to minimize side products like over-alkylated derivatives.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the cyclobutyl group (characteristic splitting patterns for strained cycloalkanes) and ester/amino functionalities. For example, the methyl ester typically shows a singlet near δ 3.8 ppm .

- IR Spectroscopy: Detect NH₂ stretching (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹) .

- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C₁₀H₁₃NO₂S) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Use SHELX software for structure refinement to resolve bond angles and stereochemistry .

Advanced: How do substituents like cyclobutyl vs. phenyl affect the compound's biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Cyclobutyl Group: Enhances steric bulk and electron-withdrawing effects, potentially improving target selectivity in enzyme inhibition (e.g., kinase targets).

- Phenyl Group (Comparative): Increases π-π stacking interactions but may reduce solubility, as seen in analogs like Methyl 2-amino-5-phenylthiophene-3-carboxylate .

- Experimental Design:

- Syntize analogs with varying substituents (e.g., cycloalkyl, halogen, methyl).

- Test in bioassays (e.g., antimicrobial, anticancer) under standardized conditions.

- Use docking simulations (e.g., AutoDock Vina) to compare binding affinities to target proteins .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Source Analysis:

- Verify compound purity (>95% via HPLC; impurities <5% can skew results) .

- Cross-check biological assay protocols (e.g., cell line viability, incubation time).

- Data Reconciliation:

- Perform dose-response curves (IC₅₀/EC₅₀) under controlled conditions.

- Use statistical tools (e.g., ANOVA) to assess variability between replicates.

- Case Study: Inconsistent antimicrobial activity in Methyl 2-amino-5-phenylthiophene-3-carboxylate analogs was resolved by standardizing bacterial strains and culture media .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking:

- Retrieve target protein structures (e.g., from PDB).

- Prepare the ligand (protonation states, energy minimization via Gaussian).

- Use AutoDock or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds with the amino group and hydrophobic interactions with the cyclobutyl ring .

- MD Simulations:

- Run 100-ns simulations (GROMACS/AMBER) to assess binding stability.

- Analyze RMSD and binding free energy (MM-PBSA) to prioritize analogs for synthesis.

- Validation: Compare computational predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Process Parameters:

- Solvent Selection: Use DCM or THF for better solubility of cyclobutyl intermediates .

- Catalysis: Employ CuCl₂ or Pd catalysts for Suzuki-Miyaura coupling if introducing aryl groups .

- Scale-Up Strategies:

- Transition from batch to flow chemistry for exothermic reactions (prevents thermal degradation).

- Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Advanced: What strategies resolve conflicting crystallographic data during structure elucidation?

Methodological Answer:

- Data Collection:

- Use synchrotron radiation for high-resolution (<1.0 Å) data.

- Collect multiple datasets to address twinning or disorder issues.

- Refinement:

- Case Study: Disorder in the cyclobutyl group of a related compound was resolved by refining occupancy factors and using SQUEEZE for solvent masking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。